2-(4-Piperidylmethoxy)benzoxazole
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Overview
Description
2-(4-Piperidylmethoxy)benzoxazole is a heterocyclic aromatic compound that features a benzoxazole core structure with a piperidylmethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Piperidylmethoxy)benzoxazole typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole core. The piperidylmethoxy substituent is then introduced through nucleophilic substitution reactions. Common reagents used in these reactions include aldehydes, ketones, and various catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of high-yielding synthetic routes that can be scaled up for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to ensure efficient and cost-effective synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Piperidylmethoxy)benzoxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the benzoxazole core.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents onto the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve the use of solvents like ethanol, methanol, and water, as well as catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized benzoxazole derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Scientific Research Applications
2-(4-Piperidylmethoxy)benzoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential use in drug discovery and development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Piperidylmethoxy)benzoxazole involves its interaction with specific molecular targets and pathways. The benzoxazole core can form π-π stacking or π-cation interactions with biological targets, while the piperidylmethoxy substituent can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Piperidylmethoxy)benzoxazole include other benzoxazole derivatives such as:
- 2-(4-Butylphenyl)benzoxazole
- 2-(4-Methylphenyl)benzoxazole
- 2-(4-Fluorophenyl)benzoxazole
Uniqueness
What sets this compound apart from other benzoxazole derivatives is its unique piperidylmethoxy substituent, which can enhance its biological activity and specificity for certain molecular targets. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-(piperidin-4-ylmethoxy)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-4-12-11(3-1)15-13(17-12)16-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMPDJMGXIGCDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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